![molecular formula C16H11N3O3S2 B3746647 2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B3746647.png)
2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Overview
Description
2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, also known as QB-6, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Mechanism of Action
2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes such as cell proliferation, inflammation, and apoptosis. This inhibition leads to the suppression of tumor growth and inflammation, making 2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide a potential candidate for cancer and inflammatory disease treatment.
Biochemical and Physiological Effects:
2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for 2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide research, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its potential use in other scientific research fields such as immunology and infectious diseases. Further studies are needed to fully understand the potential of 2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and its derivatives.
In conclusion, 2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a promising chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched, and further studies are needed to fully understand the potential of 2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and its derivatives.
Scientific Research Applications
2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammatory disease treatment. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-oxo-N-quinolin-8-yl-3H-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S2/c20-16-18-12-7-6-11(9-14(12)23-16)24(21,22)19-13-5-1-3-10-4-2-8-17-15(10)13/h1-9,19H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOWQYTWOGCKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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